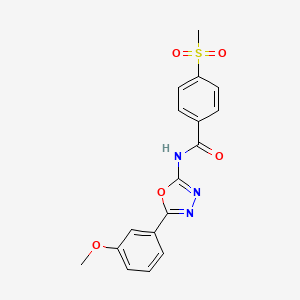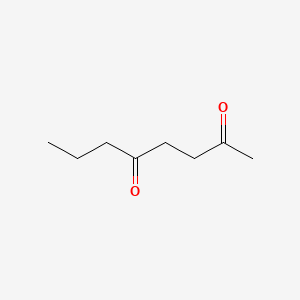
2,5-Octanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Octanedione is a chemical compound with the molecular formula C8H14O2 . It has a molecular weight of 142.1956 . The IUPAC Standard InChI for this compound is InChI=1S/C8H14O2/c1-3-4-8(10)6-5-7(2)9/h3-6H2,1-2H3 .
Synthesis Analysis
The synthesis of this compound can be achieved through intramolecular aldol reactions . Molecules containing two carbonyl functionalities, such as dialdehydes, keto aldehydes, or diketones, can form a ring through an intramolecular aldol reaction . The small distance between the donor and acceptor leads to faster reaction rates for intramolecular condensations .Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or a computed 3D SD file . The structure is also available in the NIST Chemistry WebBook .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 227.3±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 46.4±3.0 kJ/mol and a flash point of 82.4±16.8 °C . The index of refraction is 1.420, and the molar refractivity is 39.2±0.3 cm3 .Scientific Research Applications
Organic Synthesis and Flavor Chemistry
In the realm of organic synthesis and flavor chemistry, 2,3-Octanedione, a derivative of 2,5-Octanedione, is synthesized and used as a flavor compound with a milk smell. This compound is synthesized through classical nitrosation, demonstrating the utility of octanedione derivatives in the creation of specialized flavor compounds (He Xi-min, 2007).
Catalytic Chemical Reactions
The palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, using molecules structurally related to this compound, leads to a variety of products including 2,4-octanedione. This showcases the role of octanedione derivatives in intricate catalytic reactions, potentially offering pathways for novel synthetic routes in organic chemistry (Qian et al., 2005).
Corrosion Inhibition
Spirocyclopropane derivatives related to this compound are explored for their inhibition properties in protecting mild steel against corrosion in acidic solutions. This indicates the potential application of octanedione derivatives or structurally similar compounds in the field of materials protection and preservation (Chafiq et al., 2020).
Safety and Hazards
When handling 2,5-Octanedione, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . It’s also advised against food, drug, pesticide or biocidal product use .
Mechanism of Action
Target of Action
2,5-Octanedione, a γ-diketone, primarily targets axonal proteins in the nervous system . The compound interacts with lysine residues in these proteins, leading to their modification and subsequent dysfunction .
Mode of Action
The neurotoxicity of this compound is attributed to its γ-diketone structure . It reacts with lysine residues in axonal proteins through Schiff base formation, followed by cyclization to form pyrroles . The oxidation of these pyrrole residues then causes cross-linking and denaturation of proteins, disrupting axonal transport and function, and leading to damage to nerve cells .
Biochemical Pathways
It is known that the compound’s interaction with axonal proteins disrupts normal cellular processes, leading to neurotoxicity
Pharmacokinetics
Given its molecular structure and weight , it is likely to be absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys. Its bioavailability would be influenced by factors such as route of administration, dose, and individual patient characteristics.
Result of Action
The primary result of this compound’s action is neurotoxicity . By interacting with and modifying axonal proteins, it disrupts normal cellular processes, leading to damage to nerve cells . This can result in symptoms such as tingling and cramps in the arms and legs, general muscular weakness, and in severe cases, atrophy of the skeletal muscles and loss of coordination and vision .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,5-Octanedione are not well-studied. It is known that diketones like this compound can undergo various biochemical reactions. For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones .
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. It is known that diketones can react with nucleophiles such as nitrogen and oxygen. The reaction with oxygen is a dead-end process that results in the reversible formation of a hemiketal. On the other hand, the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Properties
IUPAC Name |
octane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-4-8(10)6-5-7(2)9/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDFSSLYVRCMDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101019346 |
Source


|
| Record name | 2,5-Octanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3214-41-3 |
Source


|
| Record name | 2,5-Octanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101019346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-chlorobenzyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2874500.png)
![2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethylpyrimidin-4-amine](/img/structure/B2874501.png)


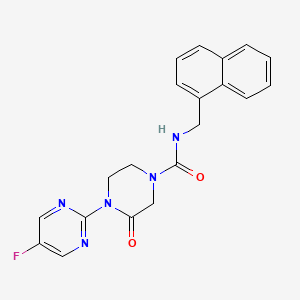
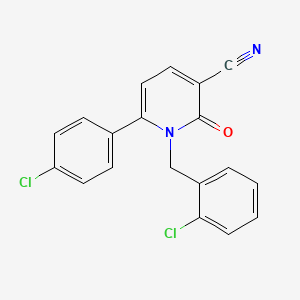
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethanone](/img/structure/B2874509.png)

![1-(4-Fluorophenyl)sulfonyl-2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2874511.png)

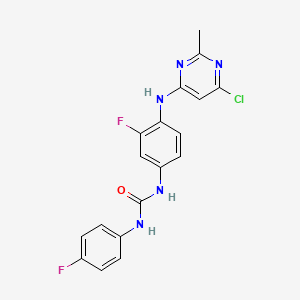
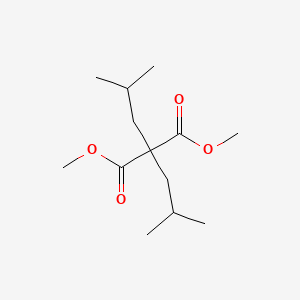
![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-oxopropyl)purine-2,6-dione](/img/structure/B2874518.png)
